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Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While the designation "VER-00158411" does not correspond to a publicly recognized chemical

entity, the numerical similarity to the clinical trial identifier NCT07158411 strongly indicates that

the subject of interest is Vimseltinib (also known as DCC-3014). This in-depth technical guide

provides a comprehensive overview of Vimseltinib, a potent and highly selective switch-control

kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).

Core Concepts: Mechanism of Action and
Therapeutic Rationale
Vimseltinib is an orally bioavailable small molecule designed to selectively target and inhibit

CSF1R, a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of

myeloid lineage cells such as macrophages, microglia, and osteoclasts.[1][2] In certain

pathological conditions, most notably Tenosynovial Giant Cell Tumor (TGCT), aberrant

overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-

expressing cells, forming the tumor mass.[3][4]

Vimseltinib functions as a "switch-control" inhibitor, binding to the switch pocket region of the

CSF1R kinase domain. This unique mechanism locks the kinase in an inactive conformation,

thereby preventing autophosphorylation and the subsequent activation of downstream

signaling pathways.[1][5] A key advantage of Vimseltinib is its high selectivity for CSF1R over
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other closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may minimize off-

target effects.[1][5]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical

evaluations of Vimseltinib.

Table 1: Preclinical Inhibitory Activity of Vimseltinib
Assay Target/Cell Line IC50 (nM) Reference

Kinase Inhibition

CSF1R

(phosphorylated

juxtamembrane

domain)

2.8 [6]

Kinase Inhibition
CSF1R (fully

phosphorylated)
290 [6]

Kinase Inhibition FLT3 >3,300 [7]

Kinase Inhibition KIT 476 [7]

Kinase Inhibition PDGFRA 436 [7]

Kinase Inhibition PDGFRB 2,300 [7]

Cell-Based Assay

CSF1R

Autophosphorylation

(THP-1 cells)

19 [1]

Cell Proliferation M-NFS-60 cells 10.1 [1]

Table 2: Efficacy Results from the Phase 3 MOTION
Clinical Trial (Week 25)
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Endpoint Vimseltinib (n=83) Placebo (n=40) p-value

Primary Endpoint

Objective Response

Rate (ORR) by

RECIST v1.1

40% 0% <0.0001

Key Secondary

Endpoints

ORR by Tumor

Volume Score (TVS)
67% 0% <0.0001

Mean Change in

Active Range of

Motion (ROM)

+18.4% +3.8% 0.0077

Mean Change in

PROMIS-PF Score

Clinically meaningful

improvement
- 0.0007

Mean Change in

Worst Stiffness Score

-1.8 point difference

vs placebo
- <0.0001

Pain Response Rate 48% 23% 0.0056

Experimental Protocols
Preclinical Assay for CSF1R Phosphorylation
A representative protocol for determining the cellular activity of Vimseltinib on CSF1R

phosphorylation is as follows:

Cell Culture: Human THP-1 monocytic cells, which endogenously express CSF1R, are

cultured in appropriate media.

Compound Treatment: Cells are treated with varying concentrations of Vimseltinib or a

vehicle control for a specified period (e.g., 2 hours).

Washout (for residency time experiments): To assess the duration of inhibition, cells are

washed multiple times with fresh media to remove unbound compound.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9398179/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation: Cells are stimulated with recombinant human CSF1 to induce CSF1R

autophosphorylation.

Lysis and Analysis: Cells are lysed, and the level of phosphorylated CSF1R is quantified

using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with

antibodies specific for phosphorylated tyrosine residues on CSF1R.[1]

Phase 3 MOTION Clinical Trial Protocol (NCT05059262)
The MOTION trial is a global, randomized, double-blind, placebo-controlled study designed to

evaluate the efficacy and safety of Vimseltinib in patients with symptomatic TGCT not

amenable to surgery.[5][8][9]

Participants: Adult patients (≥18 years) with a histologically confirmed diagnosis of TGCT for

which surgical resection could lead to worsening functional limitation or severe morbidity.[9]

[10]

Study Design:

Part 1 (Double-Blind Phase): Patients are randomized in a 2:1 ratio to receive either

Vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.[5][8][11]

Part 2 (Open-Label Phase): Following the 24-week double-blind phase, all patients,

including those initially on placebo, receive open-label Vimseltinib.[5][8][10]

Primary Endpoint: The primary efficacy endpoint is the Objective Response Rate (ORR) at

week 25, as assessed by an independent radiological review using the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST v1.1).[9]

Secondary Endpoints: Key secondary endpoints include ORR by tumor volume score (TVS),

change in range of motion, and patient-reported outcomes on physical function, stiffness,

and pain.[9]

Assessments: Tumor response is evaluated using MRI scans at baseline and specified

intervals throughout the study.[10][12]
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CSF1R Signaling Pathway
The following diagram illustrates the CSF1R signaling cascade and the point of inhibition by

Vimseltinib. Upon ligand (CSF1 or IL-34) binding, CSF1R dimerizes and autophosphorylates,

creating docking sites for adaptor proteins that activate downstream pathways crucial for cell

survival, proliferation, and differentiation.[13][14][15]
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Screening & Enrollment

Part 1: Double-Blind (24 Weeks)

Primary Endpoint Assessment

Part 2: Open-Label

Patient Eligibility Criteria:
- Symptomatic TGCT

- Not amenable to surgery

2:1 Randomization
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- ORR by RECIST v1.1
- Secondary Endpoints

All Patients Receive
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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